Amcinonide-d4
Description
Amcinonide-d4 is a deuterium-labeled analog of Amcinonide, a synthetic glucocorticoid receptor agonist. It is primarily used in biomedical research as an internal standard or tracer to study pharmacokinetics, metabolic pathways, and receptor-binding mechanisms. The compound retains the core structure of Amcinonide but incorporates four deuterium atoms at specific positions, enhancing its stability in mass spectrometry and reducing metabolic degradation .
Properties
Molecular Formula |
C₂₈H₃₁D₄FO₇ |
|---|---|
Molecular Weight |
506.6 |
Synonyms |
(11β,16α)-21-(Acetyloxy)-16,17-[cyclopentylidenebis(oxy)]-9-fluoro-11-hydroxypregna-1,4-diene-3,20-dione-d4; Amciderm-d4; Amcinonid-d4; Amcinonide-d4; CL 34699-d4; Cyclocort-d4; Penticort-d4; Visderm-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₈H₃₁D₄FO₇
- Purity : >98%
- Clinical Status: No clinical development reported (research use only) .
- Mechanism: Binds to the glucocorticoid receptor (GR) with high affinity and inhibits NO release from activated microglia (IC₅₀ = 3.38 nM) .
Structural and Functional Analogues
The following table summarizes critical differences between Amcinonide-d4 and related glucocorticoid derivatives:
Key Observations:
Deuterium Effects: this compound exhibits improved metabolic stability compared to non-deuterated Amcinonide, making it ideal for tracer studies.
Functional Group Modifications: Removal of the 21-acetate group (e.g., 21-Desacetyl Amcinonide) reduces glucocorticoid activity, highlighting the importance of this moiety in receptor interaction .
Class-Specific Variations: Unlike fluorinated analogs like Dexamethasone-d4, this compound lacks fluorine but retains potent anti-inflammatory activity via cyclopentanone acetal stabilization .
Pharmacokinetic and Regulatory Considerations
- Metabolic Stability: Deuterium labeling in this compound slows hepatic CYP450-mediated oxidation, extending its half-life in vitro compared to Amcinonide .
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